molecular formula C11H10F3N5S2 B2787650 4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol CAS No. 865659-97-8

4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2787650
CAS No.: 865659-97-8
M. Wt: 333.35
InChI Key: NDPGBLUZXBKNDX-UHFFFAOYSA-N
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Description

"4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol" is an organic compound that features prominently in various fields of scientific research due to its unique structural attributes. This molecule is characterized by the combination of several heterocyclic rings and functional groups, making it an attractive candidate for diverse applications, particularly in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of "4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol" involves multi-step organic synthesis. Here's a generalized outline:

  • Starting Materials: : Key starting materials might include ethyl derivatives, trifluoromethyl-substituted pyrazole, and triazole-based precursors.

  • Reactions

    • Formation of Pyrazole Ring: Utilizing methods like cycloaddition reactions or condensation of appropriate nitriles with hydrazines.

    • Synthesis of Thieno Ring: Typically involves sulfur incorporation via thiation reactions.

    • Formation of Triazole Ring: Commonly through cyclization reactions involving azide or diazotization procedures.

  • Reaction Conditions: : The reactions are typically performed under controlled temperatures and inert atmospheres (like nitrogen or argon) to prevent oxidation.

Industrial Production Methods

Industrial synthesis might scale up these reactions using more efficient catalysts and continuous flow techniques to ensure high yields and purity. Such methods would also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, especially on the sulfur atom, forming sulfoxides or sulfones.

  • Reduction: : Can be reduced to yield various thiol derivatives.

  • Substitution: : Likely to undergo electrophilic or nucleophilic substitution on different ring systems.

Common Reagents and Conditions

  • Oxidation: : Using reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Employing halogenating agents or nucleophiles like amines and alkoxides under appropriate conditions.

Major Products

  • Oxidation: : Sulfoxides, sulfones

  • Reduction: : Thiol derivatives

  • Substitution: : Various substituted thieno-pyrazole-triazole derivatives

Scientific Research Applications

"4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol" finds application across various scientific disciplines:

  • Chemistry: : Useful as a building block in the synthesis of more complex molecules.

  • Biology: : Employed in the study of enzyme inhibition and protein interactions.

  • Medicine: : Potential therapeutic agent, explored for antiviral, anticancer, and anti-inflammatory properties.

  • Industry: : Utilized in the development of novel materials, including polymers with unique properties.

Mechanism of Action

The mechanism of action for this compound involves interaction with specific molecular targets, often proteins or enzymes, which it binds to, inhibiting or modulating their activity. This can lead to various biological effects, depending on the target pathways involved:

  • Binding Sites: : Likely interacts with active sites on enzymes or receptor proteins.

  • Pathways: : May affect signaling pathways related to cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Comparing "4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol" with similar compounds, we can highlight its unique trifluoromethyl group and combination of multiple ring systems:

  • Similar Compounds

    • 4-ethyl-5-[1-methyl-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol

    • 5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol

    • 4-ethyl-5-[1-methyl-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol

Its uniqueness lies in the distinct physicochemical properties imparted by the trifluoromethyl group, which can influence factors like bioavailability, metabolic stability, and overall pharmacokinetic profile. These features make it a compound of interest for further research and development.

Properties

IUPAC Name

4-ethyl-3-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N5S2/c1-3-19-8(15-16-10(19)20)6-4-5-7(11(12,13)14)17-18(2)9(5)21-6/h4H,3H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPGBLUZXBKNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC3=C(S2)N(N=C3C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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